1-Hydroxycarvedilol O-glucuronide

Description

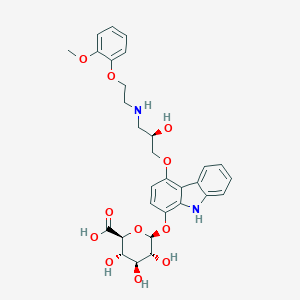

1-Hydroxycarvedilol O-glucuronide (1-OHCG) is a major phase-II metabolite of carvedilol, a non-selective β-blocker with α1-adrenergic blocking activity. It is formed via CYP2D1-mediated hydroxylation of carvedilol at the 1-position of the carbazole ring, followed by glucuronidation via UDP-glucuronosyltransferases (UGTs) . In rats, 1-OHCG is excreted stereoselectively into bile, favoring the R(+)-enantiomer of carvedilol, and accounts for a significant proportion of carvedilol’s metabolic clearance . This metabolite’s formation and excretion are critical for understanding carvedilol’s pharmacokinetics and inter-individual variability in drug response.

Properties

CAS No. |

136657-37-9 |

|---|---|

Molecular Formula |

C30H34N2O11 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |

InChI Key |

OVZIZPFHZAJOCG-IVODMCMDSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Other CAS No. |

136657-37-9 |

Synonyms |

1-hydroxycarvedilol O-glucuronide 1-hydroxycarvedilol O-glucuronide, (S)-isomer 1-OHCG |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected O-Glucuronides

| Compound | Parent Molecule | Position of Glucuronidation | Key Structural Features |

|---|---|---|---|

| 1-Hydroxycarvedilol O-glucuronide | Carvedilol | 1-OH on carbazole ring | Carbazole core with β-O-glucuronide linkage |

| 8-Hydroxycarvedilol O-glucuronide | Carvedilol | 8-OH on carbazole ring | Structural isomer of 1-OHCG; differs in hydroxylation site |

| Luteolin-7-α-O-glucuronide | Luteolin | 7-OH on flavone backbone | Flavonoid backbone with glucuronide at C7 |

| Caffeic acid-3'-O-glucuronide | Caffeic acid | 3'-OH on phenylpropanoid | Hydroxycinnamic acid derivative |

| Tapentadol-O-glucuronide | Tapentadol | Phenolic OH group | Opioid analgesic with glucuronide at phenolic site |

| Ferulic acid acyl glucuronide | Ferulic acid | Carboxylic acid group | Acyl glucuronide (ester linkage) vs. typical O-glucuronides |

Key Observations :

- Positional Isomerism: 1-OHCG and 8-hydroxycarvedilol O-glucuronide (8-OHCG) are positional isomers, differing only in hydroxylation sites on the carbazole ring. This minor structural difference leads to distinct stereoselective metabolism and biliary excretion patterns .

- Backbone Diversity: Unlike flavonoid-derived glucuronides (e.g., luteolin-7-O-glucuronide), 1-OHCG retains carvedilol’s carbazole core, which is critical for its β-blocking activity .

- Linkage Type : Most O-glucuronides (e.g., caffeic acid-3'-O-glucuronide) form ether linkages, whereas acyl glucuronides (e.g., ferulic acid acyl glucuronide) involve ester bonds, which are more chemically reactive .

Metabolic Pathways and Enzymatic Specificity

Table 2: Metabolic and Pharmacokinetic Parameters

| Compound | Key Enzymes Involved | Excretion Route | Stereoselectivity (S/R Ratio) |

|---|---|---|---|

| This compound | CYP2D1 (hydroxylation), UGTs | Biliary (41–44%) | S/R = 0.43–0.59 (favors R(+)) |

| 8-Hydroxycarvedilol O-glucuronide | CYP2D1 (hydroxylation), UGTs | Biliary | S/R = 2.63–3.29 (favors S(-)) |

| Caffeic acid-3'-O-glucuronide | UGT1A6, UGT1A9 | Renal | Not reported |

| Tapentadol-O-glucuronide | UGT1A8, UGT2B7 | Renal (70–80%) | No stereoselectivity data |

| Resveratrol-4’-O-glucuronide | UGT1A1, UGT1A9 | Hepatic | Trans-configuration retained |

Key Observations :

- Enzymatic Specificity: 1-OHCG formation relies on CYP2D1 for hydroxylation, while glucuronidation is likely mediated by UGT1A isoforms, similar to other phenolic glucuronides (e.g., resveratrol-4’-O-glucuronide) .

- Stereoselectivity : The S/R ratio of 1-OHCG (0.43–0.59) contrasts sharply with 8-OHCG (2.63–3.29), indicating divergent enzyme-substrate interactions for the two hydroxylation sites .

- Excretion Routes : Unlike renal-dominant glucuronides (e.g., tapentadol-O-glucuronide), 1-OHCG is primarily excreted via bile, reflecting its higher molecular weight and lipophilicity .

Key Observations :

- Activity Retention : Unlike ferulic acid acyl glucuronide, which retains antioxidant properties, 1-OHCG is presumed inactive, as glucuronidation typically abolishes pharmacological activity .

- Plasma Concentrations : Tapentadol-O-glucuronide achieves higher systemic exposure than 1-OHCG, likely due to differences in UGT isoform expression and renal vs. biliary excretion .

- Dose Dependency : Both 1-OHCG and vadadustat O-glucuronide exhibit dose-proportional plasma concentrations, supporting their role as primary metabolites .

Stereoselectivity and Clinical Implications

The stereoselective formation of 1-OHCG (favoring R(+)-carvedilol) contrasts with other glucuronides like E-10-hydroxyamitriptyline O-glucuronide, which favors the (-)-enantiomer . This stereoselectivity impacts drug-drug interaction risks and genetic polymorphisms (e.g., CYP2D6 poor metabolizers may show altered 1-OHCG/8-OHCG ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.